molecular formula C8H6IN3O2 B3323410 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid CAS No. 1638760-45-8

5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

Cat. No.: B3323410
CAS No.: 1638760-45-8
M. Wt: 303.06 g/mol
InChI Key: XVJQTBVWLVPNEY-UHFFFAOYSA-N
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Description

5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a heterocyclic aromatic organic compound characterized by the presence of a pyrrolopyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:

  • Formation of the Pyrrolopyrimidine Core: : This can be achieved by cyclization reactions involving appropriate precursors such as aminopyrimidines and aldehydes.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for large-scale production, focusing on cost-effectiveness, yield, and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.

  • Reduction: : Reduction reactions can be used to convert functional groups to more reduced forms.

  • Substitution: : Substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: : Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: : Reagents like halogenating agents (e.g., iodine, bromine), nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides) are used.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, such as oxidized, reduced, or substituted versions, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is used to study biological processes and pathways. It can act as a probe to investigate enzyme activities, receptor binding, and cellular signaling mechanisms.

Medicine: In the medical field, this compound has potential applications in drug discovery and development. It can be used as a lead compound for the design of new therapeutic agents targeting various diseases.

Industry: In industry, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique structural features make it valuable for developing new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds: Some compounds similar to 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid include:

  • 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid: : Lacks the iodine and methyl groups.

  • 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine: : Lacks the carboxylic acid group.

  • 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid: : Lacks the iodine atom.

Uniqueness: The presence of both the iodine atom and the methyl group in this compound makes it unique compared to its analogs

Properties

IUPAC Name

5-iodo-7-methylpyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3O2/c1-12-3-5(9)4-2-10-6(8(13)14)11-7(4)12/h2-3H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJQTBVWLVPNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CN=C(N=C21)C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901173980
Record name 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, 5-iodo-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901173980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638760-45-8
Record name 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, 5-iodo-7-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638760-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, 5-iodo-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901173980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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